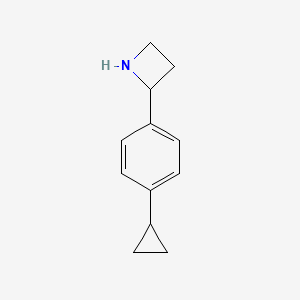2-(4-Cyclopropylphenyl)azetidine
CAS No.:
Cat. No.: VC17858334
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H15N |
|---|---|
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 2-(4-cyclopropylphenyl)azetidine |
| Standard InChI | InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2 |
| Standard InChI Key | JLYOBMUXTALQDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC=C(C=C2)C3CCN3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(4-cyclopropylphenyl)azetidine can be inferred from methods used for analogous azetidine derivatives. A representative approach involves:
-
Ring-Closing Reactions:
-
Starting from β-aminocarboxylic acid precursors, intramolecular cyclization via activation of the carboxylic acid (e.g., conversion to acid chlorides) can yield azetidine-2-one intermediates .
-
Reduction of the lactam (azetidine-2-one) to the corresponding azetidine using agents like lithium aluminum hydride (LiAlH) or borane-THF .
Example:
-
-
Grignard Reagent-Mediated Alkylation:
Purification and Characterization
Purification typically involves recrystallization from solvents like benzene/petroleum ether or chromatography. Characterization employs:
-
Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ring substitution patterns.
-
Mass Spectrometry (MS): High-resolution MS for molecular ion validation.
-
Infrared (IR) Spectroscopy: Identification of N–H and C–N stretches (~3,300 cm and ~1,200 cm, respectively) .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | Estimated: 80–90°C |
| Boiling Point | Not reported | Estimated: 230–250°C |
| Solubility in Water | Low (hydrophobic nature) | LogP ≈ 2.5 (calculated) |
Spectroscopic Profiles
-
UV-Vis: Absorption maxima near 260 nm (π→π* transitions of the aromatic system).
-
H NMR (CDCl):
Applications and Research Directions
Medicinal Chemistry
Azetidine derivatives are explored as:
-
Bioisosteres for Piperidine: Their smaller ring size enhances metabolic stability in drug candidates.
-
Ligands for GPCRs: Structural analogs show affinity for serotonin and dopamine receptors .
Materials Science
-
Polymer Modifiers: Azetidines can act as crosslinking agents in epoxy resins, improving thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume